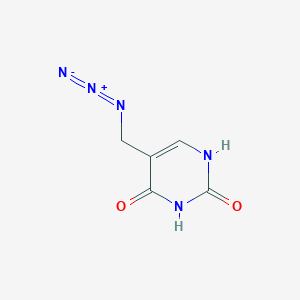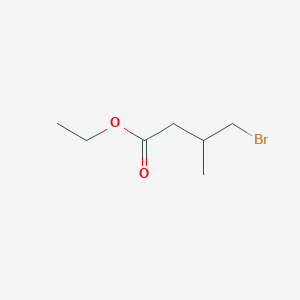
ethyl 4-bromo-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 4-bromo-3-methylbutanoate is an organic compound with the molecular formula C7H13BrO2. It is an ester derived from butyric acid and is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position of the butyrate chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ethyl 4-bromo-3-methylbutanoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-methylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl-4-bromo-3-methylbutyrate often involves a one-step preparation method. This method includes the direct bromination of ethyl-3-methylbutyrate using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 4-bromo-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or alcoholic solutions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Products include ethyl-4-hydroxy-3-methylbutyrate, ethyl-4-cyano-3-methylbutyrate, and ethyl-4-amino-3-methylbutyrate.
Reduction: The major product is 4-bromo-3-methylbutanol.
Oxidation: The major product is ethyl-4-bromo-3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
ethyl 4-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in enzyme-linked immunosorbent assays (ELISA) for detecting specific proteins or antibodies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl-4-bromo-3-methylbutyrate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile or reducing agent used.
Vergleich Mit ähnlichen Verbindungen
ethyl 4-bromo-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl-4-bromobutyrate: Lacks the methyl group at the third position, making it less sterically hindered and more reactive in certain nucleophilic substitution reactions.
Ethyl-3-bromobutyrate: The bromine atom is at the third position, leading to different reactivity and product distribution in substitution reactions.
Ethyl-2-bromo-3-methylbutyrate: The bromine atom is at the second position, resulting in different chemical behavior and applications.
This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Eigenschaften
Molekularformel |
C7H13BrO2 |
|---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
ethyl 4-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
VUAMJAQNWQKOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




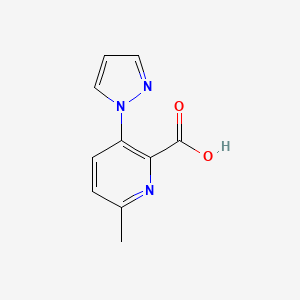

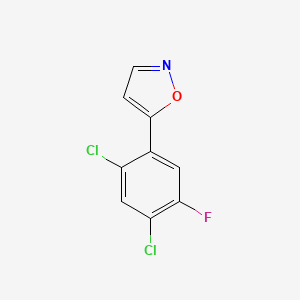

![5-[(2-Chloroethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B8712435.png)
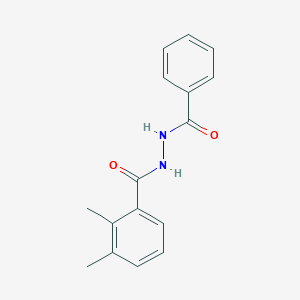


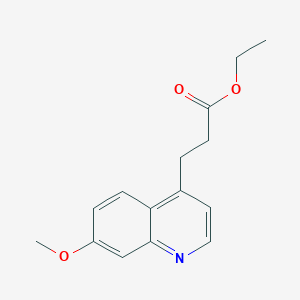
![Benzo[c]isothiazol-4-ylmethanol](/img/structure/B8712493.png)

